2-Tridecenoic acid

Vue d'ensemble

Description

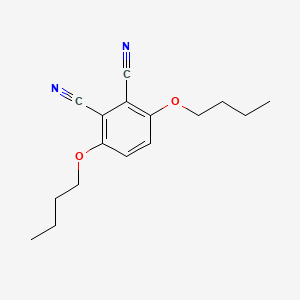

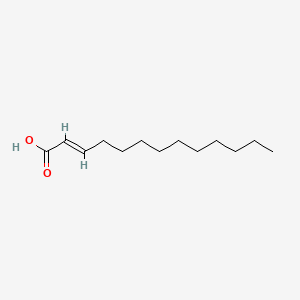

2-Tridecenoic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 212.33 and a formula of C13H24O2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCCCCCCCCCC=CC(O)=O . This indicates that it has a long carbon chain with a double bond near one end, and a carboxylic acid group at the other end .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 327.8±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±6.0 kJ/mol, a flash point of 231.6±10.2 °C, and an index of refraction of 1.464 . It has a molar refractivity of 63.9±0.3 cm3, and a molar volume of 231.4±3.0 cm3 .Safety and Hazards

2-Tridecenoic Acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product, and it should be used only outdoors or in a well-ventilated area .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-Tridecenoic acid can be achieved through a multi-step process involving the oxidation of a suitable precursor compound.", "Starting Materials": [ "1-Tridecene", "Oxidizing agent (e.g. potassium permanganate, chromium trioxide, or sodium dichromate)", "Solvent (e.g. acetone, dichloromethane, or methanol)", "Acid (e.g. sulfuric acid or hydrochloric acid)", "Base (e.g. sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "1. Oxidation of 1-Tridecene with an oxidizing agent in the presence of a solvent and acid to form 2-Tridecanone.", "2. Reduction of 2-Tridecanone with a reducing agent (e.g. sodium borohydride or lithium aluminum hydride) in the presence of a solvent to form 2-Tridecanol.", "3. Dehydration of 2-Tridecanol with an acid catalyst (e.g. sulfuric acid or phosphoric acid) to form 2-Tridecen-1-ol.", "4. Oxidation of 2-Tridecen-1-ol with an oxidizing agent (e.g. potassium permanganate, chromium trioxide, or sodium dichromate) in the presence of a solvent and base to form 2-Tridecenoic acid." ] } | |

Numéro CAS |

6969-16-0 |

Formule moléculaire |

C13H24O2 |

Poids moléculaire |

212.33 g/mol |

Nom IUPAC |

(Z)-tridec-2-enoic acid |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11- |

Clé InChI |

GQVYBECSNBLQJV-QXMHVHEDSA-N |

SMILES isomérique |

CCCCCCCCCC/C=C\C(=O)O |

SMILES |

CCCCCCCCCCC=CC(=O)O |

SMILES canonique |

CCCCCCCCCCC=CC(=O)O |

| 32466-55-0 | |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 2-tridecenoic acid?

A1: Research suggests that trans-2-tridecenoic acid exhibits anti-ulcer activity. In rat models, it demonstrated a significant reduction in ulcer index across various ulcer types, including those induced by pylorus ligation, aspirin, phenylbutazone, histamine, and stress []. This protective effect is potentially linked to its ability to increase sialic acid levels in gastric mucus, contributing to a stronger protective barrier in the stomach [].

Q2: Is this compound found naturally?

A2: Yes, this compound is a key structural component of the natural antibiotic esperin. Esperin, isolated from bacteria, contains this compound linked to a chain of amino acids (glutamic acid, aspartic acid, valine, leucine) [, ]. This structure is crucial for the antibiotic activity of esperin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)